molecular formula C13H10O4S B6399436 4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid CAS No. 1261959-29-8

4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid

Cat. No.: B6399436
CAS No.: 1261959-29-8
M. Wt: 262.28 g/mol
InChI Key: CFKVDOILSBOCIS-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a thiophene ring substituted with a formyl group at the 5-position and a methoxybenzoic acid moiety

Properties

IUPAC Name

4-(5-formylthiophen-2-yl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-17-11-6-8(2-4-10(11)13(15)16)12-5-3-9(7-14)18-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKVDOILSBOCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689513
Record name 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-29-8
Record name 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromothiophene-2-carbaldehyde and 2-methoxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and uses boronic acids or esters as coupling partners.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(5-Carboxythiophen-2-YL)-2-methoxybenzoic acid.

    Reduction: 4-(5-Hydroxymethylthiophen-2-YL)-2-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The methoxybenzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2-thiopheneboronic acid: Similar structure but with a boronic acid group instead of a methoxybenzoic acid moiety.

    2-Methoxybenzoic acid: Lacks the thiophene ring and formyl group.

    Thiophene-2-carbaldehyde: Contains the thiophene ring and formyl group but lacks the methoxybenzoic acid moiety.

Uniqueness

4-(5-Formylthiophen-2-YL)-2-methoxybenzoic acid is unique due to the combination of the thiophene ring, formyl group, and methoxybenzoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

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